tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride
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Overview
Description
“tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride” is a chemical compound with the molecular formula C14H27ClN2O2 . It has a molecular weight of 290.83 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14;/h15H,4-11H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.83 . It is a solid at room temperature . The compound should be stored in a dry, room temperature environment .Scientific Research Applications
Bioactivity and Synthesis :
- Compounds containing 1,9-diazaspiro[5.5]undecanes, including tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride, show potential for treating obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Synthesis Methods :
- Microwave-assisted solid-phase synthesis methods have been developed for producing 2,9-diazaspiro[5.5]undecanes, highlighting advances in synthetic techniques (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Pharmacological Applications :
- Diazaspiro[5.5]undecane derivatives, closely related to tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride, have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Chemical Synthesis and Reactions :
- The compound has been involved in the first synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot multi-component reactions, highlighting its role in novel synthetic pathways (Li, Shi, Yang, Kang, Zhang, & Song, 2014).
Material Science and Chemistry :
- Studies have explored the conversion of ketones of heterocyclic spiro compounds having barbituric acid moieties into oxime derivatives, an area of research relevant to material science and organic chemistry (Rahman, Halim, Ahmed, Akhter, & Romman, 2013).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14;/h15H,4-11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRFEBCQOPCLMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCNC2)CC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855967 |
Source
|
Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride | |
CAS RN |
1279866-58-8 |
Source
|
Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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